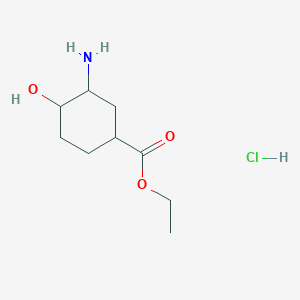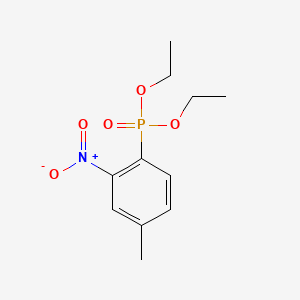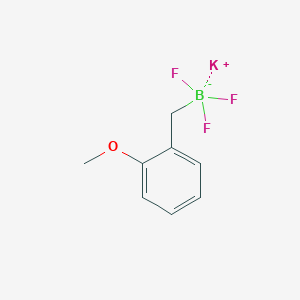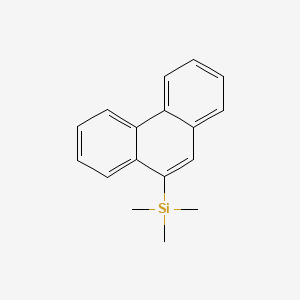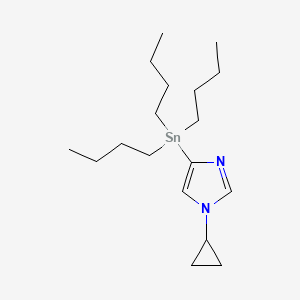
1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole is an organotin compound that features a cyclopropyl group and a tributylstannyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole typically involves the stannylation of an imidazole derivative. One common method includes the reaction of 1-cyclopropyl-4-iodo-1H-imidazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions often include heating the mixture to a specific temperature to facilitate the stannylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, where the stannyl group is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include halides, alkoxides, and amines.
Major Products:
Substituted Imidazoles: Resulting from substitution reactions.
Aryl or Vinyl Imidazoles: From coupling reactions.
Oxidized Tin Compounds: From oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of biologically active molecules.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole in chemical reactions typically involves the activation of the stannyl group by a catalyst, such as palladium. This activation facilitates the formation of new bonds, such as carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another cyclopropyl-substituted heterocycle with a boron-containing group.
4-(Tributylstannyl)-1-tritylimidazole: Similar in structure but with a trityl group instead of a cyclopropyl group.
Uniqueness: 1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole is unique due to the presence of both a cyclopropyl group and a tributylstannyl group on the imidazole ring
Eigenschaften
Molekularformel |
C18H34N2Sn |
|---|---|
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
tributyl-(1-cyclopropylimidazol-4-yl)stannane |
InChI |
InChI=1S/C6H7N2.3C4H9.Sn/c1-2-6(1)8-4-3-7-5-8;3*1-3-4-2;/h4-6H,1-2H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
IAEXFOFAMYBWCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


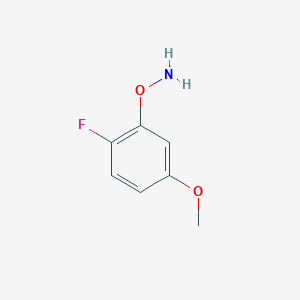
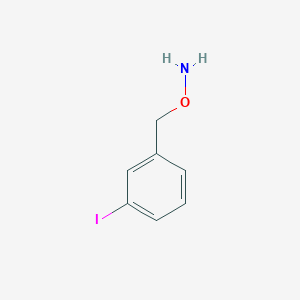

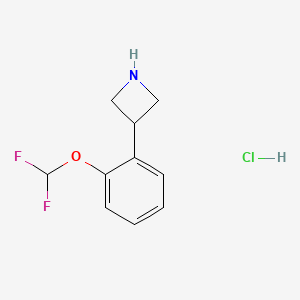
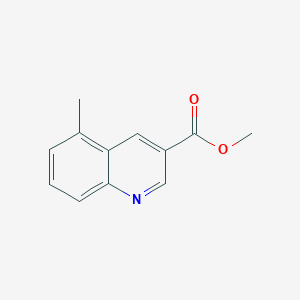
![5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B15336697.png)



